2-Dimethylamino Fingolimod
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Overview
Description
2-Dimethylamino Fingolimod is a derivative of Fingolimod, a well-known sphingosine-1-phosphate receptor modulator. Fingolimod is primarily used in the treatment of multiple sclerosis due to its immunomodulatory properties. The addition of the dimethylamino group to Fingolimod enhances its pharmacological profile, making it a compound of interest in various scientific research fields .
Mechanism of Action
Target of Action
2-Dimethylamino Fingolimod, also known as Fingolimod, primarily targets sphingosine-1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune system and central nervous system (CNS), influencing the movement and function of lymphocytes .
Mode of Action
Fingolimod acts by modulating S1PRs. The active metabolite of Fingolimod, Fingolimod-phosphate, binds to these receptors, leading to a range of pharmacological effects . It reduces the number of T-cells in circulation and the CNS, thereby suppressing inflammation . In addition to its effects on S1PRs, Fingolimod also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), and reduces lysophosphatidic acid (LPA) plasma levels .
Biochemical Pathways
Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, leading to changes in the balance of signaling sphingolipids . It also activates protein phosphatase 2A (PP2A) and induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations . Furthermore, it influences macrophages M1/M2 shift and enhances BDNF expression .
Pharmacokinetics
Fingolimod is efficiently absorbed with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . It has a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to fingolimod phosphate, hydroxylation and oxidation to yield inactive carboxylic acid metabolites, and formation of non-polar ceramides .
Result of Action
Fingolimod’s action results in improved outcomes in multiple sclerosis (MS) and other diseases. It has also shown potential therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .
Action Environment
The action of Fingolimod can be influenced by various environmental factors. For instance, its interaction with S1PRs in a variety of tissues largely accounts for the reported adverse effects . Moreover, the pharmacokinetics of Fingolimod are unaffected by renal impairment or mild-to-moderate hepatic impairment. Exposure to fingolimod is increased in patients with severe hepatic impairment .
Biochemical Analysis
Biochemical Properties
2-Dimethylamino Fingolimod interacts with various enzymes, proteins, and other biomolecules. The active metabolite of this compound, fingolimod-phosphate, acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects . It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It induces apoptosis, autophagy, cell cycle arrest, and enhances brain-derived neurotrophic factor (BDNF) production . It also regulates neuroinflammation and protects against N-methyl-D-aspartate (NMDA)-excitotoxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It modulates a range of molecular pathways deeply rooted in disease initiation or progression . It induces apoptosis and autophagy, inhibits microglial activation, and enhances BDNF expression .
Temporal Effects in Laboratory Settings
It has been shown to reduce microglial activation induced by MPTP in vivo and in 1-methyl-4-phenylpyridinium (MPP) treated BV-2 microglial cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on cognition in high-fat diet and streptozotocin-induced diabetic mice, this compound at dosages of 0.5 mg/kg and 1 mg/kg improved M2 polarization and synaptic plasticity while ameliorating cognitive decline and neuroinflammation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It exerts inhibitory effects on sphingolipid pathway enzymes and reduces lysophosphatidic acid (LPA) plasma levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino Fingolimod typically involves the introduction of a dimethylamino group to the Fingolimod structure. This can be achieved through a series of chemical reactions, including alkylation and amination. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and safety. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Dimethylamino Fingolimod undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its pharmacological properties.
Reduction: This reaction can be used to convert certain functional groups into more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
2-Dimethylamino Fingolimod has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of structural modifications on sphingosine-1-phosphate receptor modulators.
Biology: It is used to investigate the role of sphingosine-1-phosphate receptors in cellular signaling and immune response.
Medicine: It is explored for its potential therapeutic effects in treating neurological disorders, cancer, and other diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes .
Comparison with Similar Compounds
Fingolimod: The parent compound, primarily used in multiple sclerosis treatment.
Siponimod: Another sphingosine-1-phosphate receptor modulator with similar immunomodulatory effects.
Ozanimod: A newer compound with a similar mechanism of action but different pharmacokinetic properties
Uniqueness: 2-Dimethylamino Fingolimod stands out due to the presence of the dimethylamino group, which enhances its pharmacological profile. This modification improves its ability to cross the blood-brain barrier and increases its potency in modulating immune responses. These unique properties make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(dimethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22(2)3/h11-14,23-24H,4-10,15-18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDKKGSGVKAKAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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